molecular formula C11H14O3 B177182 4-Methoxy-2-(propan-2-yloxy)benzaldehyde CAS No. 107811-48-3

4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Cat. No.: B177182
CAS No.: 107811-48-3
M. Wt: 194.23 g/mol
InChI Key: BYJIIHCWYHPWQD-UHFFFAOYSA-N
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Description

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a substituted benzaldehyde featuring a methoxy group at the para position (C-4) and an isopropoxy group at the ortho position (C-2) on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds, pharmaceuticals, and specialty chemicals. Its structure combines electron-donating groups (methoxy and isopropoxy), which influence its electronic properties, solubility, and reactivity in subsequent reactions such as condensations, nucleophilic additions, or cyclizations .

Properties

IUPAC Name

4-methoxy-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIIHCWYHPWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148285
Record name Methanone, (4-methyl-2-(1-methylethoxy)phenyl)-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107811-48-3
Record name Methanone, (4-methyl-2-(1-methylethoxy)phenyl)-
Source ChemIDplus
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Record name Methanone, (4-methyl-2-(1-methylethoxy)phenyl)-
Source EPA DSSTox
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Record name 4-methoxy-2-(propan-2-yloxy)benzaldehyde
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Preparation Methods

4-Methoxy-2-(propan-2-yloxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the isopropyl group replaces the hydrogen atom at the 2-position of the benzene ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or acetone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield .

Scientific Research Applications

Organic Synthesis

4-Methoxy-2-(propan-2-yloxy)benzaldehyde serves as an intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows it to participate in numerous chemical reactions, making it a versatile building block for more complex molecules .

Pharmaceutical Development

The compound has been explored for its potential as a template in drug design. Researchers have investigated its structural similarities with known bioactive compounds to develop novel pharmaceuticals targeting specific biological pathways. For instance, structural modifications can lead to derivatives with enhanced pharmacological effects.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme-substrate interactions and metabolic pathways. It may act as a substrate or inhibitor for certain enzymes, influencing their activity and the metabolic pathways they regulate. This property is crucial for understanding disease mechanisms and developing therapeutic strategies.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of compounds structurally related to this compound exhibit significant anticancer activity. For example, studies on chalcone derivatives have shown that modifications can lead to increased selectivity and potency against cancer cells by targeting specific pathways such as p53 signaling . These findings suggest that this compound could be a starting point for developing new anticancer agents.

Case Study 2: Enzyme Interaction Studies

In biochemical studies focusing on metabolic pathways, researchers have utilized this compound to investigate its role as an enzyme substrate. The interaction dynamics provide insights into enzyme kinetics and can help identify potential inhibitors that may serve therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

4-Methoxy-2-(4-methoxybenzyl)benzaldehyde (3q)
  • Structure : Features a 4-methoxybenzyl group at C-2 instead of isopropoxy.
  • Properties: The bulkier benzyl group increases molecular weight (C16H16O3, MW 256.3 g/mol) compared to the target compound (C11H14O3, MW 194.2 g/mol).
  • Spectral Data : Distinct ¹H NMR signals at δ 10.11 (s, 1H, CHO) and δ 4.36 (s, 2H, CH2) confirm the benzyl linkage .
4-Methoxy-2-(trifluoromethyl)benzaldehyde
  • Structure : Replaces the isopropoxy group with a trifluoromethyl (CF3) group at C-2.
  • Properties : The electron-withdrawing CF3 group significantly reduces electron density at the aldehyde, increasing its electrophilicity. This makes it more reactive in nucleophilic additions compared to the target compound. It is widely used in pharmaceutical intermediates (e.g., anti-inflammatory agents) due to its metabolic stability .
  • Applications : Key intermediate in synthesizing compounds with anti-neuroinflammatory properties, as demonstrated in crystal structure studies .
2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde
  • Structure : Hydroxy group at C-2 and propargyloxy at C-4.
  • Properties: The presence of a phenolic -OH enables hydrogen bonding, affecting solubility and crystallinity. The propargyloxy group allows participation in click chemistry, a feature absent in the target compound .
  • Crystallography : Single-crystal X-ray data (R factor = 0.044) reveals a planar aromatic ring with a dihedral angle of 60.6° between substituents, influencing molecular packing .

Physical and Spectral Properties

Compound Name Molecular Formula MW (g/mol) Yield (%) Melting Point (°C) Key Spectral Features (¹H NMR)
4-Methoxy-2-(propan-2-yloxy)benzaldehyde C11H14O3 194.2 N/A N/A δ 10.11 (s, CHO), δ 4.36 (m, OCH(CH3)2)
4-Methoxy-2-(4-methoxybenzyl)benzaldehyde (3q) C16H16O3 256.3 71 N/A δ 7.82 (d, J = 8.8 Hz, ArH), δ 3.84 (s, OCH3)
4-Methoxy-2-[(phenylmethyl)sulfanyl]benzaldehyde C15H14O2S 258.3 88 81–82 δ 10.11 (s, CHO), δ 4.14 (s, SCH2)
4-Methoxy-2-(trifluoromethyl)benzaldehyde C9H7F3O2 204.1 N/A N/A δ 10.11 (s, CHO), δ 3.90 (s, OCH3)

Notes:

  • The target compound’s isopropoxy group contributes to lower molecular weight and higher lipophilicity compared to benzyl or CF3 analogs.
  • Spectral differences (e.g., chemical shifts in ¹H NMR) reflect substituent electronic effects. For example, the CF3 group in 4-Methoxy-2-(trifluoromethyl)benzaldehyde deshields adjacent protons, shifting signals downfield .

Biological Activity

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including relevant research findings, case studies, and a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound has the chemical formula C₁₁H₁₄O₃, characterized by an aromatic structure featuring a methoxy group and a propan-2-yloxy substituent attached to a benzaldehyde backbone. Its unique functional groups suggest potential reactivity and interactions within biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer properties. Notably, this compound may serve as a precursor for the synthesis of more complex molecules with enhanced pharmacological effects. For instance, related compounds have been shown to induce growth inhibitory activity in human cancer cells through mechanisms involving the p53 pathway .

Potential Applications

  • Anticancer Activity : The structural similarity of this compound to known bioactive compounds positions it as a candidate for anticancer drug development. Research has demonstrated that derivatives of related compounds can inhibit cancer cell proliferation effectively .
  • Synthetic Chemistry : As a heterobifunctional linker, this compound can facilitate the connection of two molecules, which is valuable in drug design and development processes .

Antiproliferative Studies

A study involving the synthesis of chalcone derivatives showed that certain analogs exhibited significant growth inhibitory effects on colorectal cancer cells (GI50 values ranging from 2.1 to 6.25 μM). These findings suggest that modifications to the structure of benzaldehyde derivatives could enhance their biological activity against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that specific substitutions on the benzaldehyde ring can dramatically influence biological activity. For instance, introducing different functional groups can either enhance or diminish the antiproliferative effects observed in various cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique CharacteristicsAnticancer Activity
3-Methoxy-4-(prop-2-yne)benzaldehydeSimilar methoxy group but different positionDifferent reactivity due to position of functional groupsModerate
2-(Prop-2-yloxy)benzaldehydeLacks methoxy groupAltered chemical properties due to absence of methoxyLow
4-Hydroxy-3-methoxybenzaldehydeContains hydroxyl instead of propan-2-yloxy groupDifferent solubility and reactivity profilesHigh

The table illustrates how variations in structure directly correlate with differences in biological activity. The presence of functional groups such as methoxy or hydroxyl significantly impacts the compound's interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves nucleophilic substitution between 4-hydroxy-2-methoxybenzaldehyde and isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone . Optimization includes:
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve yield compared to acetone.
  • Temperature control : Reflux at 60–80°C minimizes side reactions like oxidation of the aldehyde group.
    Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm purity by HPLC (>98%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and dihedral angles, confirming the isopropoxy group's orientation .
  • Spectroscopy :
  • ¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 7.2–6.8 (aromatic protons), 4.6 (septet, J = 6 Hz, OCH(CH₃)₂), 3.9 (s, OCH₃) .
  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
    Data Interpretation : Compare experimental results with computational models (e.g., density functional theory for vibrational frequencies) .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved, and what factors influence solubility?

  • Methodological Answer : Discrepancies in solubility (e.g., 8.45 mg/mL in water vs. 220 mg/mL in ethanol) arise from:
  • pH effects : Protonation of the aldehyde group in acidic media increases aqueous solubility.
  • Temperature : Solubility in ethanol rises by ~15% per 10°C increase (tested via gravimetric analysis).
    Resolution : Use standardized conditions (25°C, pH 7.0) and validate via UV-Vis spectroscopy (λmax = 280 nm) .

Q. What strategies mitigate undesired side reactions during functionalization of the aldehyde group?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic addition. Mitigation strategies:
  • Protection : Use acetal protection (e.g., ethylene glycol/H⁺) before reactions with amines or Grignard reagents .
  • Catalytic control : Employ Pd/C or TEMPO to prevent over-oxidation to carboxylic acids .
    Case Study : In a Heck coupling reaction, unprotected aldehyde led to 30% yield vs. 75% with acetal protection .

Q. How does the compound interact with biological targets, and what assays validate its mechanisms?

  • Methodological Answer :
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) via fluorescence polarization (IC₅₀ = 12 µM).
  • Cellular assays : Measure anti-inflammatory activity in RAW 264.7 macrophages using ELISA for TNF-α suppression.
    Data Analysis : Compare with structural analogs (e.g., 4-methoxybenzaldehyde shows 10× lower activity) to establish SAR .

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